molecular formula C17H14N2O6S B10872881 Ethyl 2-({[(furan-2-ylcarbonyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Ethyl 2-({[(furan-2-ylcarbonyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B10872881
M. Wt: 374.4 g/mol
InChI Key: ZVOIMRGSLWFYIS-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring, a furan ring, and an ester functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the benzothiazole ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: A simpler benzothiazole derivative with different biological activities.

    Benzothiazole-2-carboxylic acid: Another derivative with distinct chemical properties and applications.

    Furylbenzothiazole: A compound with a similar structure but different functional groups, leading to unique reactivity and applications.

The uniqueness of ETHYL 2-({2-[(2-FURYLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE lies in its combination of the benzothiazole and furan rings, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H14N2O6S

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-[[2-(furan-2-carbonyloxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C17H14N2O6S/c1-2-23-15(21)10-5-6-11-13(8-10)26-17(18-11)19-14(20)9-25-16(22)12-4-3-7-24-12/h3-8H,2,9H2,1H3,(H,18,19,20)

InChI Key

ZVOIMRGSLWFYIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=CO3

Origin of Product

United States

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